molecular formula C16H8O6 B2442533 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid CAS No. 54292-11-4

9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid

Cat. No.: B2442533
CAS No.: 54292-11-4
M. Wt: 296.234
InChI Key: ODJXGZPKDAAQIH-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid is an anthracene-based dicarboxylic compound. It is known for its larger conjugating π-system, which enables the development of fluorescent materials. This compound exhibits interesting magnetic and luminescent properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid typically involves the oxidation of anthracene. Common oxidants used in this process include chromium (VI) compounds. Another method involves the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3), leading to the formation of o-benzoylbenzoic acid as an intermediate .

Industrial Production Methods: Industrial production methods for this compound often utilize the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium (VI) compounds.

    Reduction: Copper.

    Substitution: Sulfuric acid and sodium chlorate.

Major Products:

Scientific Research Applications

9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid involves its ability to act as a bridging carboxylic acid ligand. The presence of the anthracene ring provides steric bulk, enabling the formation of stable complexes with various metal ions. This property is crucial for its applications in MOFs and other coordination chemistry .

Comparison with Similar Compounds

Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid is unique due to its larger conjugating π-system, which enhances its fluorescent and magnetic properties. This makes it particularly valuable in the development of advanced materials and industrial applications .

Properties

IUPAC Name

9,10-dioxoanthracene-1,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)12-10(16(21)22)6-5-9(11(12)13)15(19)20/h1-6H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJXGZPKDAAQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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